Esmolol Acid-d7 is a deuterated derivative of Esmolol Acid, which is classified as a cardioselective beta-1 adrenergic receptor blocker. This compound is primarily utilized as an internal standard in analytical chemistry for the quantification of Esmolol in various applications, including pharmacokinetic studies and cardiovascular research. The incorporation of deuterium atoms enhances the stability and accuracy of measurements in mass spectrometry and chromatography, making it a valuable tool in scientific research.
Esmolol Acid-d7 is synthesized from Esmolol Acid through a multi-step process that involves the introduction of deuterium atoms into its molecular structure. The compound is classified under beta-adrenergic blockers, specifically targeting beta-1 adrenergic receptors, which are predominantly found in the heart. This specificity allows for effective management of heart rate and blood pressure during medical procedures or in patients with tachycardia.
The synthesis of Esmolol Acid-d7 involves several key steps:
This multi-step process requires careful control of reaction conditions to achieve high purity and yield.
Esmolol Acid-d7 has a complex molecular structure characterized by the following:
The presence of deuterium is indicated by the "D" in the molecular formula, which enhances its analytical properties.
Esmolol Acid-d7 can undergo various chemical reactions:
These reactions are crucial for understanding the compound's behavior in different chemical environments.
Esmolol Acid-d7 functions similarly to Esmolol by blocking beta-1 adrenergic receptors in the heart. This blockade inhibits the action of endogenous catecholamines such as epinephrine and norepinephrine, leading to:
This mechanism makes it an essential agent in managing cardiovascular conditions.
Esmolol Acid-d7 exhibits several notable physical and chemical properties:
These properties make it suitable for both laboratory research and clinical applications.
Esmolol Acid-d7 finds extensive applications across several scientific fields:
The versatility of Esmolol Acid-d7 underscores its importance in advancing medical research and pharmaceutical development.
Esmolol Acid-d7 serves as an indispensable internal standard in quantitative bioanalysis due to its near-identical chemical behavior and distinct mass spectral signature. The deuterium substitution minimizes chromatographic co-elution issues while enabling accurate correction for matrix effects and extraction variability in LC-MS/MS workflows. Studies demonstrate that this compound improves analytical accuracy by reducing variability to <5% and achieving detection limits in the picogram range for Esmolol quantification in plasma [1] [4]. Its stability under sample processing conditions ensures reproducible recovery rates (>95%) across diverse biological matrices, addressing key challenges in therapeutic drug monitoring of ultra-short-acting pharmaceuticals [1] [5].
Deuteration leverages the deuterium kinetic isotope effect (DKIE), where C-D bonds exhibit higher cleavage energy barriers (1.2–1.5 kcal/mol) than C-H bonds. This property reduces metabolic degradation rates at deuterated sites, though Esmolol Acid-d7 primarily exploits isotopic labeling for detection rather than therapeutic enhancement [6]. Contemporary deuteration strategies focus on positions resistant to metabolic scrambling – for Esmolol Acid-d7, deuterium incorporation targets the isopropyl group (N-CH(CH₃)₂ → N-CD(CD₃)₂), a site metabolically stable under esterase hydrolysis [9].
Compound | Deuteration Sites | Primary Application | Detection Advantage |
---|---|---|---|
Esmolol Acid-d7 | Isopropyl (7D) | Esmolol quantification | Δm/z=7 vs. native |
Deutetrabenazine | Methoxy (3D) | HD chorea treatment | Metabolic stability enhancement |
Deucravacitinib | Allylic position (2D) | TYK2 inhibition for psoriasis | Metabolite discrimination |
Donafenib | Methylpiperazine (3D) | Sorafenib analog for HCC | PK profile optimization |
Synthetic routes typically involve deuterated precursors like isopropylamine-d₇, reacted with key intermediates (e.g., methyl 3-(4-(oxiran-2-ylmethoxy)phenyl)propanoate) under controlled conditions . Industrial production emphasizes >99% isotopic purity validated by NMR and high-resolution MS to prevent isotopic cross-talk during detection [6] [8].
The ultra-short half-life of Esmolol (~9 minutes) necessitates precise analytical tools for capturing its rapid pharmacokinetic profile. Esmolol Acid-d7 enables robust quantification of:
Native Esmolol → Hydrolysis (esterases) → Esmolol Acid + Methanol ↑ Esmolol Acid-d7 (internal standard, resists degradation)
By co-eluting with endogenous metabolites, Esmolol Acid-d7 facilitates discrimination between the parent drug and its primary acid metabolite, ASL-8123, overcoming ionization suppression effects in complex biological samples [1] [7]. This capability is critical for studies examining Esmolol's concentration-effect relationships during titration in acute care settings [3].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3